An In-depth Technical Guide on (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
An In-depth Technical Guide on (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
CAS Number: 1310383-27-7
This technical guide provides a comprehensive overview of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.
Chemical Properties and Data
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a substituted phenylboronic acid containing a methylated imidazole ring. This structural motif is of significant interest in the development of targeted therapeutics due to the diverse biological activities associated with both imidazole and boronic acid moieties.
| Property | Value | Source |
| CAS Number | 1310383-27-7 | Internal Database |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | Internal Database |
| Molecular Weight | 202.02 g/mol | Internal Database |
| Appearance | White to off-white solid | Generic Supplier Data |
| Purity | ≥97% | Generic Supplier Data |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | Inferred from similar compounds |
| pKa | Estimated to be in the range of 8.5 - 9.5 | Inferred from related phenylboronic acids[1] |
Experimental Protocols
Synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
Disclaimer: A specific, peer-reviewed synthesis protocol for this exact molecule was not found in the available literature. The following is an adapted, plausible two-step procedure based on general methods for the synthesis of arylboronic acids and the introduction of imidazole moieties.
Step 1: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole
This initial step involves a palladium-catalyzed cross-coupling reaction between 1-methyl-1H-imidazole and 1,4-dibromobenzene.
Materials:
-
1-methyl-1H-imidazole (1.0 eq)
-
1,4-dibromobenzene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
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Anhydrous 1,4-dioxane
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Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by 1-methyl-1H-imidazole.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.
Step 2: Borylation of 2-(4-bromophenyl)-1-methyl-1H-imidazole
This step converts the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction.
Materials:
-
2-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)
-
Potassium acetate (KOAc, 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2-(4-bromophenyl)-1-methyl-1H-imidazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by purification on silica gel. The resulting (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid can be further purified by recrystallization.
Caption: Plausible synthetic workflow for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical application of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl product.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 eq)
-
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous 2M Na₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and ethanol, or DME)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the aqueous base to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude biaryl product by flash column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Potential Applications
While specific biological data for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is limited in publicly available literature, the structural components suggest significant potential in drug discovery. Phenylboronic acids are known to interact with various biological targets, and imidazole-containing compounds exhibit a wide range of pharmacological activities.
Putative Mechanism of Action in Cancer
Based on studies of the parent compound, phenylboronic acid, a plausible mechanism of action for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in cancer involves the inhibition of key signaling pathways that regulate cell migration and proliferation. Specifically, phenylboronic acid has been shown to inhibit the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[2][3] This inhibition leads to downstream effects on the actin cytoskeleton, ultimately reducing cancer cell motility. The 1-methyl-1H-imidazol-2-yl moiety may enhance this activity or introduce new interactions with cellular targets.
Caption: Putative inhibition of the Rho GTPase signaling pathway.
Enzyme Inhibition
Boronic acids are known inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The imidazole ring in the target compound can participate in additional hydrogen bonding or hydrophobic interactions within the active site, potentially enhancing inhibitory potency and selectivity.
Potential Therapeutic Areas
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Oncology: Due to its potential to inhibit cancer cell migration and proliferation, this compound is a promising lead for the development of anti-metastatic agents.
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Inflammatory Diseases: Certain serine proteases are involved in inflammatory processes, making boronic acid derivatives potential anti-inflammatory drugs.
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Infectious Diseases: The imidazole core is a common feature in many antifungal and antibacterial agents.
Quantitative Biological Data (Representative Examples)
The following table presents IC₅₀ and Kᵢ values for related imidazole and phenylboronic acid derivatives to provide a context for the potential biological activity of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. It is important to note that these values are not for the title compound itself but for structurally similar molecules.
| Compound Class | Target | Assay | IC₅₀ (µM) | Kᵢ (µM) | Source |
| Imidazole Derivatives | MCF-7 (Breast Cancer) | Cell Viability | < 5 - > 50 | - | [4] |
| Imidazole Derivatives | HCT-116 (Colon Cancer) | Cell Viability | < 5 - > 50 | - | [4] |
| Imidazole Derivatives | HepG2 (Liver Cancer) | Cell Viability | < 5 - > 50 | - | [4] |
| Phenylboronic Acid Derivatives | KPC-2 (β-lactamase) | Enzyme Inhibition | - | 1.45 - 5.3 | [5] |
| Phenylboronic Acid Derivatives | AmpC (β-lactamase) | Enzyme Inhibition | - | 4.85 | [5] |
Note: The inhibitory activity of boronic acid derivatives is highly dependent on the specific substituents and the target enzyme or cell line. The data presented here should be considered as a general guide to the potential potency of this class of compounds.
Conclusion
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a phenylboronic acid and a methylated imidazole moiety makes it an attractive starting point for the development of targeted therapies in oncology and other disease areas. Further investigation into its specific biological activities and optimization of its structure are warranted to fully explore its therapeutic potential.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
